Norepinephrine hydrochloride
Overview
Description
Norepinephrine, also known as noradrenaline, is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom . This difference makes it primarily agonistic at alpha1 and beta1 receptors, with little-to-no beta2 or alpha2 activity . Norepinephrine’s predominant use is as a peripheral vasoconstrictor . Specifically, the FDA has approved its use for blood pressure control in specific acute hypotensive states and is a potential adjunct in the treatment of cardiac arrest with profound hypotension .
Synthesis Analysis
Norepinephrine is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom .
Molecular Structure Analysis
The molecular formula of Norepinephrine hydrochloride is C8H12ClNO3 . The molecular weight is 205.64 g/mol . The InChI is InChI=1S/C8H11NO3.ClH/c9-4-8 (12)5-1-2-6 (10)7 (11)3-5;/h1-3,8,10-12H,4,9H2;1H .
Scientific Research Applications
Neurotransmitter Role and Brain Function
Norepinephrine hydrochloride is extensively studied for its role as a neurotransmitter in the brain. Research conducted by Glowinski and Iversen (1966) utilized radioactive norepinephrine to explore its metabolism and distribution in the rat brain, providing insight into its function in neurotransmission and potential implications for understanding neurological disorders. This study highlighted the precise anatomical distribution and biochemical behavior of norepinephrine within the brain, supporting its hypothesized role as a neurotransmitter in the central nervous system (J. Glowinski, L. Iversen, 1966).
Pathophysiology of Mental Disorders
The role of norepinephrine hydrochloride in the pathophysiology of major depressive disorder (MDD) and schizophrenia has been a subject of systematic review by Maletić et al. (2017). This review examined the actions of norepinephrine via α-adrenergic receptors, suggesting that α-AR activity might play a crucial role in regulating cognition, arousal, and valence systems associated with these mental disorders. It underscores the need for further clinical research to elucidate the specific roles of norepinephrine pathways in MDD and schizophrenia, potentially leading to more personalized therapeutic strategies (V. Maletić, et al., 2017).
Neuroscientific Tools and Techniques
Innovative research tools for detecting and analyzing norepinephrine in vivo have been developed, such as the genetically encoded fluorescent sensor for norepinephrine introduced by Feng et al. (2018). This sensor allows for the rapid and specific detection of norepinephrine release in the brain, facilitating studies on its dynamics and regulatory mechanisms in physiological and pathological processes. Such tools are invaluable for advancing our understanding of norepinephrine's roles in neurobiological functions and disorders (Jiesi Feng, et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFHMSZCSUVEU-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Noradrenaline hydrochloride | |
CAS RN |
329-56-6 | |
Record name | (-)-Norepinephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norepinephrine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORADRENALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6461XR05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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